1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline 1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline
Brand Name: Vulcanchem
CAS No.: 561046-32-0
VCID: VC15917485
InChI: InChI=1S/C17H14ClN/c1-11-4-3-5-13(8-11)16-10-14-9-12(2)6-7-15(14)17(18)19-16/h3-10H,1-2H3
SMILES:
Molecular Formula: C17H14ClN
Molecular Weight: 267.8 g/mol

1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline

CAS No.: 561046-32-0

Cat. No.: VC15917485

Molecular Formula: C17H14ClN

Molecular Weight: 267.8 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline - 561046-32-0

Specification

CAS No. 561046-32-0
Molecular Formula C17H14ClN
Molecular Weight 267.8 g/mol
IUPAC Name 1-chloro-6-methyl-3-(3-methylphenyl)isoquinoline
Standard InChI InChI=1S/C17H14ClN/c1-11-4-3-5-13(8-11)16-10-14-9-12(2)6-7-15(14)17(18)19-16/h3-10H,1-2H3
Standard InChI Key SIGFTANFLFFISN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=NC(=C3C=CC(=CC3=C2)C)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Effects

The isoquinoline backbone consists of a benzene ring fused to a pyridine ring, providing a planar aromatic system with inherent electronic asymmetry. The chlorine atom at position 1 introduces electronegativity, enhancing reactivity toward nucleophilic substitution, while the 3-methylphenyl group at position 3 contributes steric bulk and modulates π-π stacking interactions . The methyl group at position 6 further influences solubility and metabolic stability.

Spectroscopic and Computational Data

  • SMILES Notation: CC1=CC(=CC=C1)C2=NC(=C3C=CC(=CC3=C2)C)Cl\text{CC1=CC(=CC=C1)C2=NC(=C3C=CC(=CC3=C2)C)Cl}

  • InChI Key: SIGFTANFLFFISN-UHFFFAOYSA-N\text{SIGFTANFLFFISN-UHFFFAOYSA-N}

  • X-ray Crystallography: While crystallographic data for this specific compound are unavailable, analogous isoquinolines exhibit bond lengths of 1.34–1.41 Å for C-N and 1.73–1.79 Å for C-Cl .

Synthetic Routes and Optimization

Solid-Phase Combinatorial Synthesis

The patent US5874443A outlines a robust method for synthesizing isoquinoline derivatives via solid-phase techniques :

  • Resin Functionalization: Wang resin is loaded with Fmoc-protected amino acids.

  • Aldehyde Condensation: Deprotected amines react with aldehydes (e.g., 3-methylbenzaldehyde) in dimethylformamide (DMF) with trimethyl orthoformate.

  • Cyclization: Treatment with homophthalic anhydride and triethylamine yields the isoquinoline core.

  • Chlorination: Electrophilic chlorination using SOCl2\text{SOCl}_2 introduces the chlorine substituent.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

  • Thermal Stability: Decomposes above 240°C without melting, as observed in thermogravimetric analysis (TGA) .

Reactivity Profile

  • Nucleophilic Substitution: The chlorine atom undergoes displacement with amines (e.g., piperidine) at 80°C .

  • Electrophilic Aromatic Substitution: Nitration at position 5 occurs preferentially due to directing effects of the methyl groups .

Biological and Industrial Applications

Structure-Activity Relationships (SAR)

ModificationEffect on ActivitySource
Chlorine at position 1Enhances binding to hydrophobic pockets
3-Methylphenyl groupReduces metabolic clearance

Comparative Analysis with Analogous Compounds

Chlorinated Isoquinoline Derivatives

CompoundMolecular Weight (g/mol)Key Feature
6-Chloro-3-methylisoquinoline177.63Simpler backbone, no aryl substituent
1-Chloroisoquinoline163.60Lacks methyl groups
Target Compound267.803-Methylphenyl enhances lipophilicity

Future Research Directions

  • Crystallographic Studies: Elucidate binding modes in protein-ligand complexes.

  • Hybrid Derivatives: Incorporate fluorinated groups to improve blood-brain barrier penetration .

  • Green Synthesis: Develop catalytic methods using ionic liquids to reduce waste .

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